Sec-butylbenzene

Catalog No.
S542898
CAS No.
135-98-8
M.F
C10H14
M. Wt
134.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sec-butylbenzene

CAS Number

135-98-8

Product Name

Sec-butylbenzene

IUPAC Name

butan-2-ylbenzene

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

InChI

InChI=1S/C10H14/c1-3-9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3

InChI Key

ZJMWRROPUADPEA-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=CC=C1

solubility

1.31e-04 M
In water, 17.6 mg/L @ 25 °C
Miscible with alcohol, ether, benzene

Synonyms

sec-Butylbenzene; NSC 8466; NSC 8466; NSC 8466

Canonical SMILES

CCC(C)C1=CC=CC=C1

The exact mass of the compound Sec-butylbenzene is 134.1096 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.31e-04 min water, 17.6 mg/l @ 25 °cmiscible with alcohol, ether, benzene. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8466. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Supplementary Records. It belongs to the ontological category of alkylbenzene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Sec-butylbenzene (CAS 135-98-8) is a branched alkylaromatic hydrocarbon characterized by a benzene ring attached to a secondary butyl group, featuring a highly reactive tertiary benzylic carbon. In industrial procurement, it is primarily valued as a specialized precursor for the co-production of phenol and methyl ethyl ketone (MEK) via the Hock process, offering a high-value alternative to the traditional cumene-to-acetone route [1]. Beyond its role as a chemical intermediate, sec-butylbenzene is utilized as a high-boiling solvent (boiling point ~173.5 °C) and a functional additive in lithium-ion battery electrolytes for overcharge protection[2]. Its specific steric profile and benzylic reactivity make it a precise target for selective C-H oxidation and functionalization workflows, distinguishing it from other butylbenzene isomers that exhibit fundamentally different thermal and chemical behaviors [3].

Substituting sec-butylbenzene with its close isomers—such as n-butylbenzene, isobutylbenzene, or tert-butylbenzene—fundamentally disrupts oxidation-dependent manufacturing processes. The reactivity of alkylaromatics is dictated by the degree of substitution at the benzylic site. Sec-butylbenzene possesses a tertiary benzylic carbon, which readily undergoes aerobic liquid-phase oxidation to form a stable hydroperoxide intermediate essential for phenol/MEK synthesis [1]. In contrast, n-butylbenzene contains a secondary benzylic carbon that yields different, less stable cleavage products (such as butyrophenone), while tert-butylbenzene features a quaternary benzylic carbon with no abstractable hydrogen, rendering it highly resistant to autoxidation [2]. In fact, tert-butylbenzene and isobutylbenzene act as potent inhibitors to the oxidation of sec-butylbenzene, meaning that even trace isomeric impurities can severely depress hydroperoxide yields [3]. Consequently, buyers must procure high-purity sec-butylbenzene to ensure reproducible reaction kinetics and prevent downstream catalytic poisoning.

Autoxidation Reactivity and Hydroperoxide Yield

During aerobic liquid-phase oxidation, the structure of the benzylic carbon strictly governs reactivity. Sec-butylbenzene, possessing a tertiary benzylic carbon, achieves up to 95% selectivity for its corresponding hydroperoxide at 35–40% conversion within 40–50 minutes using an N-hydroxyphthalimide catalyst at 110–130 °C[1]. Conversely, tert-butylbenzene, which lacks a benzylic hydrogen, exhibits near-zero hydroperoxide formation under identical conditions and actively inhibits the oxidation of sec-butylbenzene when present as an impurity[2].

Evidence DimensionHydroperoxide formation selectivity and reactivity
Target Compound DataRapid oxidation with ~95% hydroperoxide selectivity
Comparator Or Baselinetert-Butylbenzene (near-zero oxidation; acts as an inhibitor)
Quantified DifferenceAbsolute divergence in reactivity pathway due to tertiary vs. quaternary benzylic carbon
ConditionsAerobic liquid-phase oxidation, N-hydroxyphthalimide catalyst, 110–130 °C

This dictates the absolute necessity of sec-butylbenzene over its tert-butyl isomer for any procurement targeting phenol and methyl ethyl ketone (MEK) co-production.

Primary Cleavage Product Stability

When subjected to radical chain autoxidation using a MIL-101 metal-organic framework catalyst, sec-butylbenzene selectively forms acetophenone as a stable primary cleavage product, maintaining selectivity throughout the hydrocarbon conversion [1]. In contrast, n-butylbenzene and isobutylbenzene form butyrophenone, which is highly unstable under the reaction conditions and rapidly undergoes further over-oxidation to benzoic acid [1].

Evidence DimensionStability of primary oxidation products
Target Compound DataForms stable acetophenone/MEK precursors
Comparator Or Baselinen-Butylbenzene and isobutylbenzene (forms unstable butyrophenone)
Quantified DifferenceSec-butylbenzene prevents over-oxidation to benzoic acid, preserving ketone yield
ConditionsRadical chain autoxidation using MIL-101 catalyst

Buyers synthesizing specific ketones or phenols must select sec-butylbenzene to avoid the severe yield losses associated with the over-oxidation of primary cleavage products seen in linear isomers.

Thermodynamic Phase Boundaries for Low-Temperature Handling

The branching structure of sec-butylbenzene significantly reduces its molecular packing efficiency compared to other aromatics, resulting in a melting point of -75.5 °C to -82.7 °C [1]. This is substantially lower than the melting point of tert-butylbenzene (-58 °C) and isobutylbenzene (-51 °C) [2]. Consequently, sec-butylbenzene maintains a stable liquid phase at much lower temperatures, preventing crystallization in cold-weather storage or cryogenic reaction conditions.

Evidence DimensionMelting point / Freezing point
Target Compound Data-75.5 °C to -82.7 °C
Comparator Or Baselinetert-Butylbenzene (-58 °C) and isobutylbenzene (-51 °C)
Quantified Difference17 °C to 31 °C lower freezing point than branched isomers
ConditionsStandard atmospheric pressure

Critical for procurement in battery electrolyte formulations or low-temperature solvent applications where premature freezing or crystallization would cause catastrophic system failure.

Precursor for Phenol and Methyl Ethyl Ketone (MEK) Co-Production

Sec-butylbenzene is the optimal starting material for the modified Hock process. Because its tertiary benzylic carbon allows for rapid, highly selective oxidation to sec-butylbenzene hydroperoxide, it can be subsequently cleaved to yield phenol and MEK. This offers a highly valuable industrial alternative to the standard cumene route, which produces acetone as a byproduct [1].

Overcharge Protection Additive in Lithium-Ion Batteries

Due to its specific oxidation potential and wide liquid-phase temperature range (melting point down to -82.7 °C), sec-butylbenzene is utilized as an electrolyte additive. During battery overcharge events, it electropolymerizes to form a passivating layer, safely shutting down the cell before thermal runaway occurs, without freezing out of solution during cold-temperature operation[2].

Model Substrate for Tertiary C-H Activation Studies

In catalytic research, sec-butylbenzene serves as a benchmark substrate for testing the efficacy of novel oxidation catalysts (such as N-hydroxyphthalimide or MOFs like MIL-101). Its distinct reactivity profile compared to n-butylbenzene and tert-butylbenzene allows researchers to precisely quantify a catalyst's selectivity for tertiary benzylic C-H bonds over secondary or primary sites[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

Colorless liquid

XLogP3

4.2

Exact Mass

134.1096

Boiling Point

173.5 °C

Flash Point

126 °F (52 °C) closed cup

Vapor Density

4.62 (Air=1)

Density

0.8580 g/cu cm @ 25 °C

LogP

4.57 (LogP)
log Kow = 4.57

Appearance

Solid powder

Melting Point

-82.7 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 83 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 83 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 77 of 83 companies with hazard statement code(s):;
H226 (79.22%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (22.08%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (61.04%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (11.69%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (49.35%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.75 mmHg
1.75 mm Hg @ 25 °C

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

68411-44-9
135-98-8

Wikipedia

Sec-butylbenzene

Methods of Manufacturing

Prepared from benzene and n-butyl chloride in presence of AlCl3

General Manufacturing Information

Benzene, (1-methylpropyl)-: ACTIVE
The temperature range for smooth interaction of bromobenzene, 1-bromobutane, and sodium in ether to give butylbenzene is critical. Below 15 C reaction is delayed but later becomes vigorous , and above 30 C the reaction becomes violent.

Analytic Laboratory Methods

Method: EPA-NERL 524.2, Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry; Analyte: sec-butylbenzene; Matrix: surface water, ground water, and drinking water in any stage of treatment; Detection Level: 0.12 ug/L.
Method: STD-METH 6200B, Purge and Trap Capillary-Column GC/MS Method; Analyte: sec-butylbenzene; Matrix: water; Detection Level: 0.02 ug/L.
Method: STD-METH 6200C, Purge and Trap Capillary-Column GC Method ; Analyte: sec-butylbenzene; Matrix: water; Detection Level: 0.01 ug/L.
Method: EPA-OSW 8021B, Aromatic and Halogenated Volatiles by GC/Electrolytic Conductivity Detectors; Analyte: sec-butylbenzene; Matrix: ground water, aqueous sludges, caustic liquors, waste solvents, oily wastes, mousses, tars, fibrous wastes, polymeric emulsions, filter cakes, spent carbons, spent catalysts, soils, and sediments; Detection Level: not provided.
For more Analytic Laboratory Methods (Complete) data for Sec-BUTYLBENZENE (7 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023

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